molecular formula C15H17NO3S B066381 Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate CAS No. 165809-38-1

Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate

Cat. No. B066381
CAS RN: 165809-38-1
M. Wt: 291.4 g/mol
InChI Key: MVSLPTXAIZOIBD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing pharmaceuticals and other organic materials. The compound is known for its unique molecular structure, which contributes to its reactivity and properties.

Synthesis Analysis

The synthesis of related compounds involves various reactions, such as the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature, leading to the formation of ethyl iminothiazolopyridine-4-carboxylate derivatives. These processes underscore the compound's versatility in organic synthesis (Mohamed, 2021).

Molecular Structure Analysis

Molecular structure studies have been conducted on similar compounds, utilizing techniques such as single crystal X-ray diffraction. These studies reveal details about the crystal and molecular structures, including unit cell parameters and intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity (Kaur et al., 2012).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, contributing to a wide range of biological and chemical activities. These activities include acting as activated unsaturated systems in conjugated addition reactions of carbanions in the presence of basic catalysts, which is significant for synthesizing biologically active molecules (Sapnakumari et al., 2014).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, are determined through various analytical techniques, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These properties are essential for the compound's application in different fields (Sapnakumari et al., 2014).

Chemical Properties Analysis

The compound exhibits a range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to undergo a wide range of chemical transformations. These properties are critical for its use in synthesizing complex organic molecules and in various industrial applications (Mohamed, 2021).

Scientific Research Applications

  • Dyeing Polyester Fibres : Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives are used in synthesizing novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes produce shades like yellow, deep pink, brown, and brownish purple with good fastness properties, though they exhibit poor photostability (Iyun et al., 2015).

  • Fluorescence Property Study : A study focused on the synthesis, characterization, and investigation of the fluorescence properties of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (Guo Pusheng, 2009).

  • Synthesis of Amino-trifluormethyl-thiophencarbonsäureäthylester : The synthesis of various ethyl amino-trifluormethyl-thiophene-3-carboxylates, including their structural confirmation by NMR-spectroscopy, has been reported. These compounds are important intermediates in chemical synthesis (Hromatka et al., 1974).

  • Synthesis of Thieno[3,4-d]pyrimidines : Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate's reaction with 1,3-dicarbonyl compounds yields ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates, showcasing its utility in producing complex heterocyclic systems (Ryndina et al., 2002).

  • Cytotoxic Agents Synthesis : The compound and its derivatives were used in creating novel thiophene and benzothiophene derivatives with potential anti-proliferative activity against various cancer cell lines (Mohareb et al., 2016).

  • Antimicrobial and Antioxidant Activities : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds exhibited significant antimicrobial and antioxidant properties, indicating their potential in pharmacological applications (Raghavendra et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some aminothiazole derivatives have been found to have anticancer activity, and their mechanism of action often involves interaction with enzymes or other proteins in the cell .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or hazardous to the environment .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a drug, future research may focus on optimizing its properties, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-4-19-15(17)12-9(2)13(20-14(12)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSLPTXAIZOIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443528
Record name Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165809-38-1
Record name Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate
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Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate

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